molecular formula C13H19NO2 B2598281 benzyl (2S,3S)-2-amino-3-methylpentanoate CAS No. 16652-75-8; 42406-72-4

benzyl (2S,3S)-2-amino-3-methylpentanoate

Cat. No.: B2598281
CAS No.: 16652-75-8; 42406-72-4
M. Wt: 221.3
InChI Key: TZPOCDBWQWIDSX-JQWIXIFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2S,3S)-2-amino-3-methylpentanoate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of amino acids and contains a benzyl group attached to the nitrogen atom. The compound’s stereochemistry is defined by the (2S,3S) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S,3S)-2-amino-3-methylpentanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2S,3S)-2-amino-3-methylpentanoic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances reproducibility .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S,3S)-2-amino-3-methylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOH in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

Benzyl (2S,3S)-2-amino-3-methylpentanoate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of benzyl (2S,3S)-2-amino-3-methylpentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate
  • (2S,3R)-3-methylglutamate

Uniqueness

Benzyl (2S,3S)-2-amino-3-methylpentanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in synthesis and drug development .

Properties

CAS No.

16652-75-8; 42406-72-4

Molecular Formula

C13H19NO2

Molecular Weight

221.3

IUPAC Name

benzyl (2S,3S)-2-amino-3-methylpentanoate

InChI

InChI=1S/C13H19NO2/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9,14H2,1-2H3/t10-,12-/m0/s1

InChI Key

TZPOCDBWQWIDSX-JQWIXIFHSA-N

SMILES

CCC(C)C(C(=O)OCC1=CC=CC=C1)N

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.